1,2-Dioleoyl-rac-glycerol

Catalog No.
S618266
CAS No.
2442-61-7
M.F
C39H72O5
M. Wt
621.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Dioleoyl-rac-glycerol

CAS Number

2442-61-7

Product Name

1,2-Dioleoyl-rac-glycerol

IUPAC Name

[3-hydroxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate

Molecular Formula

C39H72O5

Molecular Weight

621.0 g/mol

InChI

InChI=1S/C39H72O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,37,40H,3-16,21-36H2,1-2H3/b19-17-,20-18-

InChI Key

AFSHUZFNMVJNKX-CLFAGFIQSA-N

SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCCCCCCCC

Synonyms

(+--)-1,2-diolein, (+--)-1,2-dioleoylglycerol, 1,2-diolein, 1,2-dioleoyl-dl-glycerol, 1,2-dioleoyl-rac-glycerol, 1,2-dioleoylglycerol, 1,2-glyceryl dioleate, 9-octadecenoic acid (9Z)-, 1,1'-(1-(hydroxymethyl)-1,2-ethanediyl) ester, 9-octadecenoic acid (9Z)-, 1-(hydroxymethyl)-1,2-ethanediyl ester, 9-octadecenoic acid (9Z)-, diester with 1,2,3-propanetriol, 9-octadecenoic acid (Z)-, 1-(hydroxymethyl)-1,2-ethanediyl ester, di-oleoylglycerol, diolein, dioleoylglycerol, glycerol dioleate, glyceryl 1,2-dioleate, oleic acid diglyceride, olein, 1,2-di-

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCCCCCCCC

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCC/C=C\CCCCCCCC

The exact mass of the compound 1,2-Dioleoyl-rac-glycerol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Glycerides - Diglycerides - Supplementary Records. It belongs to the ontological category of 1,2-diglyceride in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,2-Dioleoyl-rac-glycerol (1,2-diolein) is a highly lipophilic, synthetic diacylglycerol featuring two unsaturated oleic acid (C18:1, cis-9) chains on a racemic glycerol backbone. As a liquid at room temperature, it offers high processability for lipid formulations compared to solid saturated analogs [1]. In biological research, it acts as the standard physiological second messenger for activating Protein Kinase C (PKC), providing transient, reversible signaling kinetics that synthetic phorbol esters cannot replicate [2]. For industrial and pharmaceutical procurement, its racemic nature provides a cost-effective bulk alternative to stereopure 1,2-Dioleoyl-sn-glycerol without compromising performance in non-stereospecific membrane fusion or lipid nanoparticle (LNP) helper-lipid applications [3].

Substituting 1,2-Dioleoyl-rac-glycerol with close structural analogs frequently leads to assay failure or formulation collapse. The structural isomer 1,3-diolein, despite having identical mass and chain length, is incapable of activating PKC and is strictly a metabolic intermediate, rendering it useless for signal transduction assays [1]. Saturated diacylglycerols, such as 1,2-dipalmitin (C16:0), possess high phase transition temperatures (melting points >60°C) that rigidify lipid bilayers, preventing the membrane fluidity and fusogenicity required for liposome extrusion and endosomal escape in gene delivery [2]. Furthermore, substituting physiological diacylglycerols with phorbol esters (e.g., PMA) for PKC activation triggers irreversible hyperactivation and subsequent receptor down-regulation, fundamentally altering the cellular phenotype rather than modeling transient physiological signaling [3].

Targeted PKC Activation: 1,2-Isomer vs. 1,3-Isomer

In reconstituted biochemical assays requiring trace calcium and phospholipids, 1,2-diolein acts as a potent, physiological activator of Protein Kinase C (PKC). In direct comparative studies, 1,2-diolein strongly activates the enzyme, whereas the structural isomer 1,3-diolein and saturated analogs like 1,2-distearin fail to induce significant activation [1]. This strict stereochemical and positional requirement dictates that crude diolein mixtures or 1,3-isomers cannot be procured for signaling research.

Evidence DimensionProtein Kinase C (PKC) Activation Efficacy
Target Compound Data1,2-diolein: Strong enzyme activation
Comparator Or Baseline1,3-diolein: Poor/inactive activation
Quantified DifferenceQualitative binary shift from strong activation to near-zero activity
ConditionsReconstituted mouse brain enzyme assay with 0.5 mM EGTA and trace Ca2+

Procurement for cellular signaling assays must strictly specify the 1,2-isomer to ensure target engagement and avoid false-negative results.

Membrane Fluidity and Phase Transition: Oleoyl vs. Saturated Chains

The presence of two cis-9 double bonds in the oleoyl chains of 1,2-Dioleoyl-rac-glycerol dramatically lowers its phase transition temperature (Tm) compared to saturated analogs. While 1,2-dipalmitin (C16:0) is a solid at room temperature with a melting point near 60°C, 1,2-diolein remains an oil, significantly enhancing lipid bilayer fluidity [1]. This low Tm prevents crystallization within lipid nanoparticle (LNP) formulations and promotes the non-lamellar phase transitions necessary for membrane fusion.

Evidence DimensionMelting Point / Phase Transition Temperature
Target Compound Data1,2-Dioleoyl-rac-glycerol: Liquid at room temperature (< 0°C Tm)
Comparator Or Baseline1,2-Dipalmitin: Solid at room temperature (~60°C Tm)
Quantified Difference>60°C reduction in melting point
ConditionsStandard ambient conditions and lipid bilayer incorporation

Selecting the unsaturated oleoyl variant is critical for maintaining processability during liposome extrusion and ensuring functional membrane fusion in vivo.

Gene Transfer Enhancement as an LNP Helper Lipid

1,2-Dioleoyl-rac-glycerol functions as a highly effective helper lipid in non-viral gene delivery systems. When incorporated into lipoplexes or fusogenic liposomes alongside cationic lipids, 1,2-dioleoyl-rac-glycerol significantly enhances the endosomal escape of nucleic acids [1]. It performs comparably to standard helper lipids like DOPE (1,2-dioleoylphosphatidylethanolamine), increasing gene transfer efficiency by promoting membrane destabilization at acidic endosomal pH.

Evidence DimensionGene Transfer Efficiency
Target Compound DataFormulations with 1,2-dioleoyl-rac-glycerol: Enhanced endosomal escape and transfection
Comparator Or BaselineFormulations lacking fusogenic helper lipids: Endosomal entrapment
Quantified DifferenceSignificant enhancement of gene transfer comparable to DOPE
ConditionsLipospermine/DNA complex mediated gene transfer in vitro

Provides formulation scientists with a non-phospholipid, fusogenic helper lipid alternative for optimizing lipid nanoparticle (LNP) delivery systems.

Standardized In Vitro PKC Activation Assays

Because it is the physiological 1,2-isomer and avoids the irreversible down-regulation caused by phorbol esters, 1,2-Dioleoyl-rac-glycerol is the procurement standard for transiently activating Protein Kinase C in cell-free and cell-based signaling assays [1].

Helper Lipid in Fusogenic Liposomes and LNPs

The low phase transition temperature and conical lipid shape provided by its unsaturated oleoyl chains make this compound an ideal helper lipid. It is incorporated into lipid nanoparticles (LNPs) and lipoplexes to promote non-lamellar phase transitions, thereby facilitating endosomal escape and enhancing nucleic acid delivery [2].

Precursor for Complex Phospholipid Synthesis

As a cost-effective racemic diacylglycerol, it serves as a bulk synthetic precursor for manufacturing 1,2-dioleoyl phospholipids (e.g., DOPC, DOPE) or functionalized DAG-PEG conjugates used in advanced drug delivery formulations [3].

XLogP3

14.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

620.53797539 g/mol

Monoisotopic Mass

620.53797539 g/mol

Heavy Atom Count

44

Appearance

Assay:≥95%A solution in acetonitrile

UNII

ADK3G923Z3

Wikipedia

Glyceryl 1,2-dioleate

Dates

Last modified: 08-15-2023

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